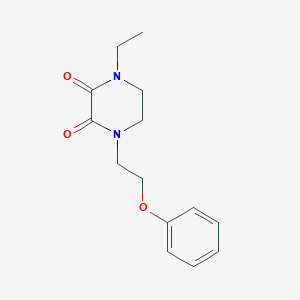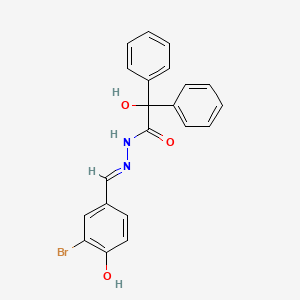![molecular formula C16H14ClN3O6 B6086832 N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B6086832.png)
N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, hydroxy, methoxy, and nitro functional groups, which contribute to its diverse reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse interactions and pathways, contributing to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-(5-chloro-2-hydroxy-3-ethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-aminophenoxy)acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6/c1-25-14-7-11(17)6-10(16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZPHAXYOLMBI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B6086760.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)

![1-[2-Hydroxy-3-[4-methoxy-2-[(2-methylprop-2-enylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6086785.png)
![[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6086793.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6086841.png)
![5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol](/img/structure/B6086857.png)
![3-NITRO-N-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B6086864.png)
